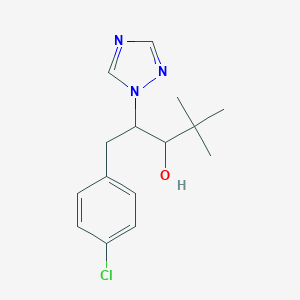![molecular formula C17H16N12O B033219 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol CAS No. 871550-18-4](/img/structure/B33219.png)
2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of bistriazole derivatives, including compounds similar to 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, involves copper-catalyzed azide-alkyne cycloaddition in key steps, demonstrating high activity against Candida spp. strains, indicating their potential in medicinal chemistry and materials science (Zambrano-Huerta et al., 2019).
Molecular Structure Analysis
X-ray diffraction analyses of related bistriazole derivatives have revealed O-H•••N hydrogen bonds and C-H•••N interactions, promoting the formation of infinite chains that define the crystal network. These interactions are crucial for understanding the solid behavior of such compounds, with theoretical studies on molecular and electronic properties providing insights into their resemblance with known molecules (Zambrano-Huerta et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of bistriazole compounds encompasses a range of biological activities, including antifungal properties. Their synthesis often involves nucleophilic substitution and cycloaddition reactions, with the resulting compounds showing promising biological activities against various strains of fungi and bacteria, highlighting the chemical versatility and potential applications of these compounds (Zambrano-Huerta et al., 2019).
Physical Properties Analysis
Bistriazole derivatives are characterized by their crystalline structures, as determined by X-ray diffraction, and their solid-state behaviors, which are informed by XRPD and SEM studies. These analyses provide valuable information on the stability, morphology, and solid-state packing of these compounds, which are essential for their application in material science and pharmaceutical formulations (Zambrano-Huerta et al., 2020).
Chemical Properties Analysis
The chemical properties of bistriazole derivatives include their ability to form stable complexes with metals, as well as their redox behavior. These properties are influenced by the electron-donating and withdrawing characteristics of the triazole rings, which can be tailored through substitution to achieve desired reactivity and stability for catalysis, sensor development, and pharmaceutical applications (Zambrano-Huerta et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2,4-bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N12O/c30-17(4-26-10-18-6-22-26,5-27-11-19-7-23-27)15-2-1-14(28-12-20-8-24-28)3-16(15)29-13-21-9-25-29/h1-3,6-13,30H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXFFNXVZXQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)N3C=NC=N3)C(CN4C=NC=N4)(CN5C=NC=N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














